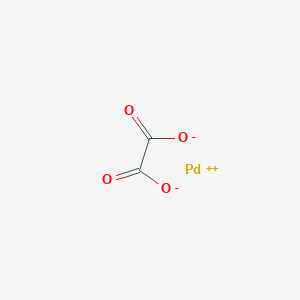

Palladium(II) oxalate

描述

Significance within Inorganic and Coordination Chemistry

The importance of Palladium(II) oxalate (B1200264) in inorganic and coordination chemistry stems primarily from the nature of the interaction between the palladium(II) center and the oxalate anion. The oxalate ligand acts as a bidentate chelating agent, binding to the palladium ion through two oxygen atoms. This chelation leads to the formation of a stable five-membered ring, a phenomenon known as the "chelate effect," which renders the complex significantly more stable than palladium(II) complexes with monodentate oxygen-bonding ligands. smolecule.comresearchgate.netrsc.org

The formation of the [Pd(H₂O)₂(ox)] complex from the tetraaquapalladium(II) ion has been studied in detail, providing key thermodynamic insights into its stability. researchgate.netrsc.org These studies, conducted via spectrophotometric methods, have quantified the equilibrium constants and thermodynamic parameters associated with its formation, as detailed in the table below. researchgate.netrsc.orgresearchgate.net

| Thermodynamic Parameter | Value | Conditions |

|---|---|---|

| log₁₀K₁,H for [Pd(H₂O)₄]²⁺ + H₂ox ⇄ [Pd(H₂O)₂(ox)] + 2H₃O⁺ | 3.38 ± 0.08 | 298.2 K, 1.00 mol·dm⁻³ HClO₄ |

| ΔH°₁ (Enthalpy Change) | -33 ± 3 kJ·mol⁻¹ | 298.2 K, 1.00 mol·dm⁻³ HClO₄ |

| ΔS°₁ (Entropy Change) | -48 ± 11 J·K⁻¹·mol⁻¹ | 298.2 K, 1.00 mol·dm⁻³ HClO₄ |

| log₁₀β°₁ for Pd²⁺ + ox²⁻ ⇄ [Pd(ox)] | 9.04 ± 0.06 | 298.2 K, Zero Ionic Strength |

| log₁₀β°₂ for Pd²⁺ + 2ox²⁻ ⇄ [Pd(ox)₂]²⁻ | 13.1 ± 0.3 | 298.2 K, Zero Ionic Strength |

Table 1: Thermodynamic data for the formation of Palladium(II) oxalate complexes. Data sourced from references researchgate.netrsc.orgresearchgate.net.

The palladium(II) ion in these oxalate complexes typically adopts a distorted square-planar geometry. nih.govresearchgate.net This structural motif is a common feature in palladium chemistry and is foundational to the compound's reactivity. Furthermore, this compound and its derivatives, such as potassium bis(oxalato)palladate(II), serve as versatile starting materials for the synthesis of more complex, mixed-ligand coordination compounds. researchgate.net For instance, they have been reacted with formamidine (B1211174) or vitamin-B6 molecules to create new ternary palladium(II) complexes with unique structural and electronic properties. nih.govresearchgate.net

Relevance as a Precursor in Advanced Materials Science

This compound is a highly relevant precursor for the synthesis of advanced palladium-based materials, including nanoparticles, thin films, and mixed-metal oxides. smolecule.comresearchgate.net The utility of the oxalate complex in this context lies in its thermal decomposition characteristics. When heated, it breaks down to yield palladium-containing products, with the final material depending on the specific conditions and the presence of other metals. smolecule.comgoogle.com

The thermal decomposition of palladium oxalate can lead to the formation of pure metallic palladium, making it an excellent single-source precursor for creating palladium nanoparticles (Pd-NPs). smolecule.comgoogle.com These nanoparticles are of immense interest for applications in electronics and sensors. smolecule.com For example, palladium nanoparticles with an average size of 8 nm have been rapidly synthesized via the UV irradiation of a mixture of palladium chloride and potassium oxalate, where an intermediate oxalatopalladium(II) complex is formed. d-nb.infonih.gov The controlled thermal decomposition of bimetallic oxalate precursors containing palladium(II) has been shown to produce complex mixed-metal oxides. A notable example is the solid-state thermal decomposition of palladium(II)tris(oxalato)lanthanate(III)heptahydrate at 1000 °C, which yields the mixed-metal oxide La₄PdO₇. researchgate.net

| Precursor Compound | Decomposition/Reaction Method | Resulting Material | Application/Significance |

|---|---|---|---|

| This compound | Thermal Decomposition | Palladium Metal (Pd⁰) | Synthesis of Pd nanoparticles and thin films. smolecule.com |

| Palladium(II) chloride and Potassium oxalate | UV Irradiation | Anisotropic Palladium Nanoparticles (~8 nm) | Catalytically active materials. d-nb.infonih.gov |

| Palladium(II)tris(oxalato)lanthanate(III)heptahydrate | Thermal Decomposition (1000 °C) | Mixed-metal oxide (La₄PdO₇) | Advanced ceramic materials. researchgate.net |

| Tetraamminethis compound | Thermal Decomposition | Supported Palladium Catalysts | Ideal precursor due to good water solubility and direct decomposition to metal. google.com |

Table 2: this compound and its derivatives as precursors in materials science. Data sourced from references smolecule.comresearchgate.netgoogle.comd-nb.infonih.gov.

Role in Catalytic Processes and Mechanistic Inquiry

The catalytic activity of palladium is well-established, and this compound plays a crucial role as a precursor to catalytically active species. smolecule.com It is frequently used to generate highly dispersed palladium nanoparticles, which are effective catalysts for a wide array of organic transformations, including hydrogenation, dehydrogenation, and carbon-carbon cross-coupling reactions. smolecule.com

This compound is also implicated in oxidative carbonylation reactions, where it facilitates the conversion of alcohols and carbon monoxide into valuable dialkyl oxalates. smolecule.com In some catalytic systems, the this compound complex itself or a derivative is part of the catalytic cycle. For instance, cerium-supported palladium oxide has been found to be highly effective in the catalytic ozonation of oxalate, a process where the oxalate adsorbs onto the cerium oxide and is subsequently degraded by atomic oxygen species generated on the palladium oxide sites. acs.org

Studying the formation, structure, and reactivity of this compound complexes provides fundamental mechanistic insights that are vital for rational catalyst design. smolecule.com Understanding the bonding between palladium and the oxalate ligand, as well as how this interaction is modified by other ligands in the coordination sphere, allows researchers to fine-tune the electronic and steric properties of catalysts for improved activity and selectivity.

Scope and Objectives of Current Academic Investigation

Current research on this compound is vibrant and directed toward several key objectives. A major focus is the synthesis and characterization of new, complex palladium(II) oxalato compounds. nih.govdntb.gov.ua This includes creating ternary complexes with biologically relevant ligands, with the goal of exploring their potential as therapeutic agents, drawing analogies to platinum-based anticancer drugs like cisplatin. researchgate.netrsc.orgnih.gov

Another significant area of investigation is the use of this compound complexes as building blocks or single-source precursors for novel materials. researchgate.netnih.gov Researchers are exploring the controlled synthesis of heterometallic oxalate-based coordination polymers which can then be thermally converted into mixed-metal oxides with specific, predictable stoichiometries and properties. researchgate.netnih.gov

Furthermore, the development of more efficient and scalable synthetic routes to this compound and its derivatives, such as tetraamminethis compound, remains an important practical goal. google.com Research in this area aims to achieve high-yield and high-purity production, which is essential for its application in industrial catalysis and electroplating. google.com The ongoing exploration of the fundamental kinetics and thermodynamics of its reactions continues to provide a deeper understanding of this versatile compound, paving the way for new applications in catalysis and materials science. researchgate.net

Structure

3D Structure of Parent

属性

IUPAC Name |

oxalate;palladium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Pd/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUNZXXSTMDFIY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2O4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578566 | |

| Record name | Palladium(2+) ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57592-57-1 | |

| Record name | Palladium(2+) ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palladium (II) oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Palladium Ii Oxalate and Its Coordination Compounds

Direct Synthesis Routes of Palladium(II) Oxalate (B1200264) from Precursors

The most straightforward approach to synthesizing Palladium(II) oxalate involves the reaction of a soluble palladium(II) salt with oxalic acid or a soluble oxalate salt. The oxalate anion (C₂O₄²⁻) acts as a bidentate chelating agent, binding to the palladium(II) ion through two oxygen atoms to form a stable five-membered ring. This chelation, known as the "chelate effect," results in a complex that is significantly more stable than palladium(II) complexes with monodentate oxygen-ligands. nih.govrsc.org

A common laboratory-scale synthesis involves the reaction of tetraaquapalladium(II) ions, [Pd(H₂O)₄]²⁺, with oxalic acid (H₂ox). nih.govrsc.org The complex formation has been studied spectrophotometrically to determine its thermodynamic stability. nih.govrsc.org The key reaction and associated thermodynamic parameters are detailed below.

Table 1: Thermodynamic Data for this compound Formation

| Thermodynamic Parameter | Value | Conditions |

|---|---|---|

| log₁₀K₁,H for [Pd(H₂O)₄]²⁺ + H₂ox ⇄ [Pd(H₂O)₂(ox)] + 2H₃O⁺ | 3.38 ± 0.08 | 298.2 K, 1.00 mol·dm⁻³ HClO₄ |

| ΔH°₁ (Enthalpy Change) | -33 ± 3 kJ·mol⁻¹ | 298.2 K, 1.00 mol·dm⁻³ HClO₄ |

| ΔS°₁ (Entropy Change) | -48 ± 11 J·K⁻¹·mol⁻¹ | 298.2 K, 1.00 mol·dm⁻³ HClO₄ |

| log₁₀β°₁ for Pd²⁺ + ox²⁻ ⇄ [Pd(ox)] | 9.04 ± 0.06 | 298.2 K, Zero Ionic Strength |

| log₁₀β°₂ for Pd²⁺ + 2ox²⁻ ⇄ [Pd(ox)₂]²⁻ | 13.1 ± 0.3 | 298.2 K, Zero Ionic Strength |

Another synthetic pathway uses palladium chloride (PdCl₂) as the precursor. For instance, reacting PdCl₂ with ammonium (B1175870) oxalate can be the first step in producing more complex ammine derivatives. google.comgoogle.com These direct methods are valued for their simplicity and provide a versatile entry point to palladium oxalate chemistry.

Synthesis of Mixed-Ligand this compound Complexes

This compound serves as an excellent platform for building more complex coordination compounds by incorporating additional ligands. These mixed-ligand or ternary complexes often exhibit unique structural, electronic, and reactive properties. The palladium(II) center in these compounds typically maintains a distorted square-planar geometry. nih.gov

Nitrogen-donor ligands are commonly incorporated into the this compound framework to tune the electronic properties and stability of the resulting complexes. nih.gov The synthesis of these compounds can be achieved by reacting a pre-synthesized palladium oxalate species, such as K₂[Pd(ox)₂], with the desired N-donor ligand. researchgate.net

A variety of N-donor ligands have been successfully integrated, leading to diverse molecular architectures. researchgate.net Examples include biologically relevant molecules like the components of vitamin B6 (pyridoxine, pyridoxal, and pyridoxamine) and other heterocyclic compounds such as formamidines. nih.govresearchgate.net The resulting complexes, with general formulas like [Pd(ox)L₂] or [Pd(ox)L'], feature the N-donor ligands coordinated to the palladium center alongside the oxalate. researchgate.net

A particularly important class of these compounds is tetraamminethis compound, Pd(NH₃)₄. google.com This complex is valued as a precursor for supported palladium catalysts due to its good water solubility and its ability to decompose cleanly to metallic palladium upon heating. google.com A novel synthesis for this compound involves a two-step process: first reacting palladium chloride with ammonium oxalate to form cis-diammine this compound, which is then treated with concentrated ammonia (B1221849) water to yield the final tetraammine product with high purity (>99.0%) and yield (>95%). google.comgoogle.com

Table 2: Examples of N-Donor Ligands in Mixed-Ligand this compound Complexes

| N-Donor Ligand Type | Example Ligands | Resulting Complex Type |

|---|---|---|

| Simple Ammines | Ammonia (NH₃) | Pd(NH₃)₄ |

| Vitamin B6 Molecules | Pyridoxine, Pyridoxal, Pyridoxamine | [Pd(ox)L₂], [Pd(ox)L'] |

| Formamidines | Various substituted formamidines | [Pd(L)ox]·xH₂O |

| Pyridines & Phenanthrolines | Pyridine, 2,2'-bipyridine (B1663995), 1,10-phenanthroline | General (L)Pd(OAc)₂ type studied, applicable to oxalate |

The incorporation of other chelate ligands alongside oxalate can further enhance the stability and introduce new functionalities to the palladium(II) complexes. Many of the N-donor ligands mentioned previously, such as 2,2'-bipyridine and formamidines, are themselves bidentate chelating agents, forming stable heteroleptic complexes with distorted square-planar geometries. nih.govnih.gov

Green Chemistry Approaches in this compound Related Synthesis

In recent years, there has been a significant shift towards developing environmentally benign synthetic methods for producing palladium catalysts and nanoparticles, for which this compound is a common precursor. mdpi.com These "green chemistry" approaches focus on using non-toxic solvents, biodegradable reagents, and energy-efficient conditions. mdpi.comdivyarasayan.org

A prominent green strategy is the use of plant extracts for the synthesis of palladium nanoparticles (PdNPs) from Pd(II) precursors. iosrjournals.org Extracts from sources such as papaya peel, Origanum vulgare, and Allium fistulosum contain biomolecules like polyphenols and flavonoids that can act as both reducing and stabilizing (capping) agents. iosrjournals.orgacs.orgmdpi.com This methodology eliminates the need for hazardous chemical reductants and organic solvents, often using water as the reaction medium. acs.org

Table 3: Plant Extracts Used in Green Synthesis of Palladium Nanoparticles

| Plant Source | Key Biomolecules | Role | Reaction Conditions |

|---|---|---|---|

| Papaya Peel | Flavin mononucleotide, Flavin adenine (B156593) dinucleotide | Reducing Agent | Room Temperature, Aqueous |

| Origanum vulgare L. | Polyphenols | Bioreductant & Functionalization | Aqueous, PdCl₂ precursor |

| Peganum harmala Seed | Alkaloids | Reducing Agent | Aqueous, Pd(II) acetate (B1210297) precursor |

| C. zeylanicum Bark | Polyphenols | Bioreductant & Stabilizing Agent | 30 °C, Aqueous |

These biogenic syntheses are typically one-step processes conducted under mild conditions, making them simple, cost-effective, and sustainable. divyarasayan.orgacs.org Beyond plant extracts, microorganisms are also utilized in biotechnological routes to produce bio-Pd nanoparticles via enzymatic reduction at ambient temperatures, further expanding the toolkit of green synthesis. nih.gov The resulting PdNPs show high catalytic activity in various organic reactions, and the catalysts can often be recovered and reused, aligning with the principles of green chemistry. mdpi.comdivyarasayan.org

Methodological Advancements in Precursor Preparation for Palladium Catalysts

The performance of a palladium-catalyzed reaction is highly dependent on the nature of the palladium precursor. acs.org Historically, catalyst systems were often generated in situ by mixing a simple palladium source, like Pd(OAc)₂ or PdCl₂, with a ligand. acs.orgsinocompound.com However, this approach can be inefficient and lead to the formation of inactive palladium black or undesired side reactions. sinocompound.com

Modern advancements focus on the design and preparation of well-defined, preformed palladium catalysts, or "precatalysts." sinocompound.comnih.gov These are typically air- and moisture-stable Pd(II) complexes that are pre-ligated with the desired phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand. nih.gov Such precatalysts offer superior performance compared to in situ methods because they facilitate the clean and efficient generation of the catalytically active LPd(0) species under mild reaction conditions. acs.orgnih.gov

This compound and its derivatives are important in this context. For example, tetraamminethis compound is considered an ideal precursor for preparing supported palladium catalysts. google.com Its stability and clean decomposition to metallic palladium are highly desirable properties. google.com The development of new classes of precatalysts, such as those based on palladacycles or specialized scaffolds like 2-aminobiphenyl, represents a significant methodological advancement. nih.gov These sophisticated precursors allow for greater control over the catalytic process, leading to higher reaction rates, lower catalyst loadings, and simplified purification, which is crucial for industrial applications. sinocompound.com The choice of precursor is now recognized as a critical parameter for optimizing catalytic efficiency and developing more sustainable chemical processes. samaterials.comresearchgate.net

Structural Elucidation and Coordination Chemistry of Palladium Ii Oxalate Systems

Fundamental Coordination Geometries in Palladium(II) Oxalato Complexes

Palladium(II) is a d⁸ metal ion, and its complexes are characteristically four-coordinate with a strong preference for a square planar geometry. researchgate.netstanford.edu This arrangement is consistently observed in palladium(II) oxalato complexes. The oxalate (B1200264) ion (C₂O₄²⁻) typically acts as a bidentate ligand, coordinating to the palladium center through two oxygen atoms to form a stable five-membered chelate ring. wikipedia.org

In mixed-ligand systems, this square planar geometry is maintained. For instance, single-crystal X-ray diffraction analysis of complexes with the general formula [Pd(ox)L₂], where L is a secondary ligand, confirms the square planar coordination around the palladium atom. researchgate.net An example is [Pd(oxalate)(pyridoxine)₂], where the geometry is established with Pd—N and Pd—O bond lengths of 2.015 (2) Å and 2.010 (2) Å, respectively. researchgate.net

In ternary complexes, such as those involving formamidine (B1211174) and oxalate ligands, the geometry is often a distorted square planar arrangement. nih.gov Spectroscopic data and structural optimization calculations for these heteroleptic complexes indicate O-Pd-O bond angles in the range of 82.70–83.87° and N-Pd-N bond angles from 88.21–95.02°. nih.govresearchgate.net The diamagnetic nature of these complexes is a direct consequence of the square planar ligand field, which causes all eight d-electrons to be spin-paired. stanford.eduresearchgate.net

Ligand Field Theory Applications in Palladium(II) Oxalate Chemistry

Ligand Field Theory (LFT) provides a robust framework for understanding the electronic structure and properties of this compound complexes. As a 4d⁸ metal ion, Pd(II) in a square planar environment experiences a significant splitting of its d-orbitals. stanford.edu The large energy gap between the filled d-orbitals and the highest-energy, unoccupied dₓ₂-y₂ orbital results in low-spin, diamagnetic complexes. stanford.edu

The electronic absorption spectra of palladium(II) oxalato complexes are characterized by spin-allowed d-d transitions, which are consistent with the square planar geometry predicted by LFT. researchgate.net For example, the electronic spectra of certain mixed-ligand this compound complexes in DMSO show three distinct d-d transition bands. researchgate.net These bands correspond to the following transitions from the ¹A₁g ground state:

¹A₁g → ¹A₂g

¹A₁g → ¹B₁g

¹A₁g → ¹E₉

These transitions are typically observed in the visible region of the spectrum and are a hallmark of the square planar d⁸ configuration. researchgate.netresearchgate.net The presence of strong charge-transfer bands is also noted in the UV region, which arise from ligand-to-metal charge transfer (LMCT), a common feature when ligands with oxygen donor atoms are coordinated to the palladium(II) center. researchgate.net

Supramolecular Assembly and Self-Organization Phenomena involving Oxalato-Palladium(II) Units

The oxalate ligand is not only a simple chelating agent but can also act as a bridging unit to facilitate the formation of more complex supramolecular structures. This self-organization is driven by the formation of coordination bonds and non-covalent interactions, such as hydrogen bonding.

Formation of Discrete Molecular Architectures

While simple this compound often forms polymeric structures, the use of ancillary ligands can direct the assembly towards discrete, well-defined molecular architectures. Although specific examples involving only palladium(II) and oxalate are not extensively detailed, the principles are demonstrated in related systems. For instance, palladium(II) ions are known to be key components in the formation of discrete, cationic palladium(II)-oxo clusters. nih.gov These structures represent a form of molecular self-assembly where palladium units are organized into a specific, non-polymeric structure. nih.gov The principles of coordination-driven self-assembly can be applied to oxalato-palladium systems, where the defined coordination angle of the square planar palladium center and the bridging capability of other ligands could lead to the formation of finite polynuclear complexes or cages.

Construction of Extended Network Structures

The oxalate ligand is well-known for its ability to bridge metal centers, leading to the construction of extended one-, two-, or three-dimensional coordination polymers. youtube.comyoutube.com In such structures, the oxalate ion can utilize its four oxygen atoms to bind to multiple metal centers, creating an infinite network. wikipedia.orgyoutube.com While many detailed examples exist for other transition metals like cobalt and iron, the same principles apply to palladium(II). wikipedia.orgyoutube.com The square planar [Pd(ox)] units can serve as building blocks, linked together to form chains or sheets. The crystal packing in such extended structures is often further stabilized by non-covalent interactions, particularly hydrogen bonds between the oxalate oxygen atoms and co-crystallized solvent molecules or other ligands. researchgate.net

Solution-Phase Equilibria and Thermodynamic Stability of Palladium(II) Oxalato Complexes

The formation and stability of palladium(II) oxalato complexes in aqueous solution have been studied in detail, revealing important thermodynamic parameters. The complexation occurs in a stepwise manner, with the formation of both mono- and bis-oxalato species. researchgate.netnih.govrsc.org

The primary complexation reaction involves the tetraaquapalladium(II) ion and oxalic acid: [Pd(H₂O)₄]²⁺ + H₂ox ⇌ [Pd(H₂O)₂(ox)] + 2H₃O⁺ researchgate.netnih.govrsc.org

Spectrophotometric equilibrium titrations at various temperatures have allowed for the determination of the thermodynamic parameters for this reaction. rsc.org

Table 1: Thermodynamic Parameters for the Formation of [Pd(H₂O)₂(ox)] at 298.2 K

| Parameter | Value |

|---|---|

| log₁₀K₁,H | 3.38 ± 0.08 |

| ΔH⁰ (kJ·mol⁻¹) | -33 ± 3 |

Data sourced from spectrophotometric titrations in 1.00 mol·dm⁻³ HClO₄ ionic medium. researchgate.netrsc.org

Constants determined at zero ionic strength and 298.2 K. researchgate.netnih.gov

Distribution diagrams calculated from these equilibrium constants show that in highly acidic media (e.g., 1.00 mol·dm⁻³ HClO₄), the mono-oxalato complex, [Pd(H₂O)₂(ox)], is the predominant species. The formation of the bis-oxalato complex, [Pd(ox)₂]²⁻, becomes significant only in less acidic conditions. researchgate.netrsc.org

Advanced Spectroscopic and Characterization Techniques in Palladium Ii Oxalate Research

Vibrational Spectroscopy for Ligand Coordination and Functional Group Analysis (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for probing the coordination environment of the oxalate (B1200264) ligand to the palladium(II) center. nih.govnih.gov The analysis of vibrational spectra reveals characteristic shifts in the stretching frequencies of the carboxylate groups upon complexation.

In studies of mixed ligand complexes containing palladium(II) oxalate, the coordination of the oxalate ligand is confirmed by significant shifts in the carbonyl (νC=O) and carbon-oxygen (νC-O) stretching frequencies. banglajol.info For instance, the strong infrared bands of the free oxalic acid, typically observed between approximately 1692 cm⁻¹ and 1441 cm⁻¹, are shifted to lower wavenumbers in the spectra of the palladium complexes, indicating the coordination of the oxalate through its carboxylic acid groups. banglajol.inforesearchgate.net Specifically, shifts to around 1610 cm⁻¹ for νC=O and 1379 cm⁻¹ for νC-O have been reported. banglajol.inforesearchgate.net These shifts are indicative of the bidentate coordination of the oxalate ligand to the Pd(II) ion. nih.gov Further bands corresponding to the Pd-O and Pd-N bonds in mixed-ligand complexes can be observed at lower frequencies, typically around 532 cm⁻¹ and 470 cm⁻¹, respectively. biointerfaceresearch.com

Table 1: FTIR Spectral Data for this compound and its Complexes

| Vibrational Mode | Free Oxalic Acid (cm⁻¹) | Coordinated Oxalate (cm⁻¹) | Reference |

|---|---|---|---|

| ν(C=O) | ~1692 | ~1610 | banglajol.inforesearchgate.net |

| ν(C-O) | ~1441 | ~1379 | banglajol.inforesearchgate.net |

| ν(Pd-O) | - | ~532 | biointerfaceresearch.com |

| ν(Pd-N) (in mixed ligand complexes) | - | ~470 | biointerfaceresearch.com |

Electronic Spectroscopy for d-d Transitions and Charge Transfer Phenomena (UV-Vis)

Electronic (UV-Vis) spectroscopy is employed to investigate the electronic structure of this compound complexes, particularly the d-d electronic transitions of the Pd(II) ion and ligand-to-metal charge transfer (LMCT) phenomena. nih.govnih.gov The electronic spectra of Pd(II) complexes in solution typically exhibit multiple bands corresponding to spin-allowed d-d transitions, which are characteristic of a square planar geometry around the d⁸ metal center. researchgate.net

For example, the electronic spectrum of a mixed ligand this compound complex in DMSO can show three distinct d-d transition bands and two charge transfer bands. researchgate.net The observed transitions, such as ¹A₁g → ¹A₂g, ¹A₁g → ¹B₁g, and ¹A₁g → ¹E₉, are consistent with a square planar stereochemistry. researchgate.net At higher energies, intense charge transfer bands (¹A₁g → ¹A₂u & ¹A₁g → ¹Eᵤ) are also observed. researchgate.net The presence of d-d transition bands in the visible region, for instance between 510-720 nm, further supports the square planar geometry. researchgate.net The low intensity of these d-d bands is a consequence of them being Laporte forbidden. bpchalihacollege.org.in

Table 2: Electronic Transitions in Square Planar this compound Complexes

| Transition | Energy Range (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| ¹A₁g → ¹A₂g | 22,220 - 23,040 | d-d | researchgate.net |

| ¹A₁g → ¹B₁g | 28,155 - 28,500 | d-d | researchgate.net |

| ¹A₁g → ¹E₉ | 31,050 - 31,115 | d-d | researchgate.net |

| ¹A₁g → ¹A₂ᵤ & ¹A₁g → ¹Eᵤ | 35,000 - 40,165 | Charge Transfer | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁵N NMR, is a crucial technique for the detailed structural assignment of this compound complexes in solution. nih.govnih.gov NMR studies confirm the coordination of ligands to the palladium center and provide information about the symmetry and arrangement of the ligands in the coordination sphere. nih.govresearchgate.net The diamagnetic nature of square planar Pd(II) complexes allows for sharp, well-resolved NMR spectra. researchgate.netbiointerfaceresearch.com

In mixed-ligand complexes containing organic molecules alongside the oxalate, ¹H and ¹³C NMR spectra reveal shifts in the signals of the organic ligand upon coordination to the Pd(II) ion. nih.govresearchgate.net For instance, in a [Pd(hzpy)(ox)] complex, the aromatic protons of the 2-hydrazinopyridine (B147025) (hzpy) ligand were observed as a multiplet between δ 6.69 and 8.38 ppm. biointerfaceresearch.com These spectroscopic data, combined with results from other techniques, help to confirm the proposed molecular structures. nih.govresearchgate.net

X-ray Diffraction Studies for Crystallographic and Phase Analysis

X-ray diffraction (XRD) is the definitive method for determining the solid-state structure of crystalline materials, providing precise information on bond lengths, bond angles, and crystal packing. Both single-crystal and powder XRD are utilized in the study of this compound. researchgate.netresearchgate.net

Single-crystal X-ray diffraction analysis provides unambiguous determination of the molecular and crystal structures of this compound-containing compounds. researchgate.netresearchgate.net For example, the structure of [Pd(oxalate)(pyridoxine)₂] revealed a square planar coordination geometry around the palladium atom, with Pd-N and Pd-O bond lengths of 2.015(2) Å and 2.010(2) Å, respectively. researchgate.net Similarly, the crystal structure of diammonium bis(oxalato)palladium(II) dihydrate, (NH₄)₂[Pd(C₂O₄)₂]·2H₂O, shows a slightly distorted square planar coordination of the Pd atom by four oxygen atoms from two oxalate ligands. researchgate.net The average Pd-O distance in this complex is 2.000(2) Å, with O-Pd-O bond angles of 83.64(6)° within the chelate ring and 96.36(6)° between the two oxalate ligands. researchgate.net These studies provide fundamental data on the precise geometry and bonding within the coordination sphere of the palladium(II) ion. nih.govresearchgate.net

Table 3: Selected Crystallographic Data for this compound Complexes

| Compound | Geometry | Pd-O Bond Length (Å) | Pd-N Bond Length (Å) | O-Pd-O Angle (°) | Reference |

|---|---|---|---|---|---|

| [Pd(oxalate)(pyridoxine)₂] | Square Planar | 2.010(2) | 2.015(2) | - | researchgate.net |

| (NH₄)₂[Pd(C₂O₄)₂]·2H₂O | Distorted Square Planar | 2.000(2) (avg) | - | 83.64(6) & 96.36(6) | researchgate.net |

Powder X-ray diffraction (PXRD) is essential for identifying crystalline phases and assessing the crystallinity of bulk samples of this compound and related materials. researchgate.netnih.gov This technique is particularly valuable in studying the products of thermal decomposition or the synthesis of nanoparticles where this compound is used as a precursor. researchgate.netnih.gov For instance, PXRD was used to characterize the bimetallic oxalate precursor palladium(II)tris(oxalato)lanthanate(III)heptahydrate and the resulting mixed metal oxide phases after thermal decomposition. researchgate.net In the synthesis of palladium nanoparticles from a potassium bis(oxalato)palladate(II) intermediate, PXRD confirmed the formation of metallic palladium with a face-centered cubic (fcc) structure. nih.govnih.gov The diffraction patterns can also reveal preferential orientation of crystal planes, which is important for catalytic applications. nih.gov

Electron Microscopy Techniques for Nanostructure Morphology and Composition (TEM, SAED, EDAX)

Electron microscopy techniques are indispensable for characterizing the morphology, structure, and elemental composition of nanoscale materials derived from this compound precursors.

Transmission Electron Microscopy (TEM) provides high-resolution images of the size and shape of nanostructures. In studies where a rod-shaped palladium oxalate complex was used as an intermediate, TEM revealed the formation of palladium nanoparticles with an average size of around 8 nm. nih.gov

Selected Area Electron Diffraction (SAED) is used to determine the crystal structure of the nanoparticles. The SAED patterns of palladium nanoparticles synthesized via a palladium oxalate intermediate showed rings corresponding to the (111), (200), (220), and (311) planes of the fcc palladium structure, confirming their polycrystalline nature. nih.govresearchgate.net

Energy Dispersive Analysis by X-rays (EDAX), also known as EDS, provides elemental composition analysis. EDAX spectra of the intermediate complex K₂[Pd(C₂O₄)₂] confirmed the presence of potassium (K), palladium (Pd), carbon (C), and oxygen (O). nih.govresearchgate.net For the final palladium nanoparticles, EDAX confirms the purity of the metallic palladium. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State and Elemental Composition

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound research, XPS is indispensable for verifying the +2 oxidation state of palladium and for analyzing the chemical environment of the carbon and oxygen atoms within the oxalate ligand. The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

Detailed Research Findings

Research employing XPS for the characterization of palladium compounds provides a clear framework for interpreting the spectra of this compound. The analysis focuses on the core-level spectra of palladium (Pd 3d), carbon (C 1s), and oxygen (O 1s).

Palladium (Pd 3d) Spectrum:

The Pd 3d region is of primary importance for confirming the oxidation state of palladium. The spectrum for a Pd(II) compound is characterized by a doublet, corresponding to the Pd 3d₅/₂ and Pd 3d₃/₂ spin-orbit components, which are separated by approximately 5.26 eV. thermofisher.com For palladium(II) species, such as those in palladium oxide (PdO) or other Pd(II) complexes, the Pd 3d₅/₂ peak typically appears at a binding energy higher than that of metallic palladium (Pd⁰). mdpi.com Studies on various Pd(II) complexes report Pd 3d₅/₂ binding energies in the range of 336.3 eV to 337.6 eV. mdpi.comresearchgate.netmdpi.com The corresponding Pd 3d₃/₂ peak is found at approximately 342.3 eV. researchgate.net The presence of these peaks, with their characteristic symmetric shape for oxidized states, confirms that palladium exists in the Pd(II) state on the surface of the material. thermofisher.comthermofisher.com

Table 1: Representative XPS Binding Energies for Palladium Species

| Chemical State | Core Level | Binding Energy (eV) | Reference |

|---|---|---|---|

| Metallic Palladium (Pd⁰) | Pd 3d₅/₂ | 335.2 - 336.1 | mdpi.comresearchgate.net |

| Palladium(II) (Pd²⁺) | Pd 3d₅/₂ | 336.3 - 337.6 | mdpi.comresearchgate.netmdpi.com |

| Metallic Palladium (Pd⁰) | Pd 3d₃/₂ | 340.4 - 340.6 | mdpi.comresearchgate.net |

Carbon (C 1s) and Oxygen (O 1s) Spectra:

The C 1s and O 1s spectra provide information about the oxalate ligand (C₂O₄²⁻). The analysis of other transition metal oxalates offers insight into the expected binding energies. x-mol.com The C 1s spectrum for the oxalate group is expected to show a primary peak at a high binding energy, typically around 289.0 eV, which is characteristic of the carbon atom in a carboxylate (O-C=O) environment. researchgate.net

The O 1s spectrum in metal oxalates is generally characterized by a main peak corresponding to the oxygen atoms in the oxalate ligand. This peak is typically found in the range of 531.0 eV to 532.0 eV. researchgate.netrsc.org Deconvolution of the C 1s and O 1s peaks can help distinguish the primary oxalate species from any adventitious carbon or surface oxygen contamination. For instance, carbon in C-C or C-H bonds from contamination appears around 284.6-285.0 eV, while C-O bonds appear at lower binding energies than the main oxalate carboxylate peak. researchgate.netnih.gov

Table 2: Typical XPS Binding Energies for Carbon and Oxygen in Oxalate and Related Species

| Element | Functional Group | Core Level | Binding Energy (eV) | Reference |

|---|---|---|---|---|

| Carbon | C-C / C-H | C 1s | 284.6 - 285.0 | nih.gov |

| Carbon | C-O | C 1s | ~286.7 | researchgate.net |

| Carbon | O-C=O (Oxalate) | C 1s | ~289.0 | researchgate.net |

Elemental Composition and Stoichiometry:

By quantifying the areas under the respective core-level peaks (Pd 3d, O 1s, and C 1s) and correcting for their relative sensitivity factors, XPS can be used to determine the atomic concentrations of the elements on the surface. This analysis is crucial for verifying the stoichiometry of this compound (PdC₂O₄). The expected atomic ratio of Pd:C:O would be 1:2:4. This quantitative analysis helps to confirm the purity of the compound's surface and to detect the presence of any surface impurities or changes due to environmental exposure or thermal treatment. acs.orgacs.org

Computational and Theoretical Investigations of Palladium Ii Oxalate

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.org It has been widely applied to study palladium(II) oxalate (B1200264) and related complexes, providing detailed information about their geometric and electronic properties.

DFT calculations have been employed to optimize the geometries of various palladium(II) oxalate complexes. For instance, in studies of ternary palladium(II) complexes containing formamidine (B1211174) and oxalate ligands, DFT calculations indicated a distorted square planar geometry. nih.gov The calculated O-Pd-O and N-Pd-N bond angles were found to be in the ranges of 82.70–83.87° and 88.21–95.02°, respectively, which is consistent with heteroleptic complexes. nih.gov Similarly, the geometry of a [Pd(hzpy)(ox)] complex (where hzpy is 2-hydrazinopyridine) was optimized using DFT at the B3LYP/SDD level, also suggesting a square planar geometry. biointerfaceresearch.commdpi.com In a study of a novel palladium complex, [Pd(hydten)ox] (where hydten is N-(2-hydroxyethyl)ethylenediamine), DFT calculations at the B3LYP level were used to confirm the equilibrium geometry. tandfonline.com

DFT is also instrumental in understanding the electronic properties of these complexes. The dipole moments of formamidine-palladium(II) oxalate complexes, calculated to be between 13.97 and 18.77 Debye, indicated that the complexes are more polarized than the free ligands. nih.gov Furthermore, DFT has been used to investigate the electronic structure of palladium(II) terminal oxo complexes, revealing that their thermodynamic stability can be rationalized through the σ-donor/π-acceptor effects of ancillary ligands. nih.gov

The choice of basis sets is a critical aspect of DFT calculations. For palladium complexes, the LANL2DZ basis set is often used for the palladium atom, while basis sets like 6-311G++(dp) are used for lighter atoms such as carbon, hydrogen, nitrogen, and chlorine. tandfonline.com

Table 1: Selected Optimized Geometrical Parameters for this compound Complexes from DFT Calculations

| Complex | Pd-O Bond Length (Å) | Pd-N Bond Length (Å) | O-Pd-O Angle (°) | N-Pd-N Angle (°) | Source(s) |

| [Pd(formamidine)ox] | - | - | 82.70-83.87 | 88.21-95.02 | nih.gov |

| [Pd(hzpy)(ox)] | - | - | - | - | biointerfaceresearch.comresearchgate.net |

| 18PdO | 1.83 | - | - | - | nih.gov |

| 24PdO | 1.80 | - | - | - | nih.gov |

| 18PdCl2O | 1.79 | - | - | - | nih.gov |

Data not available for all parameters for all complexes listed.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of electronic excited states. This method is particularly useful for predicting and interpreting the electronic absorption spectra of molecules. science.gov

TD-DFT calculations have been performed to understand the electronic transitions in this compound complexes. For the [Pd(hzpy)(ox)] complex, TD-DFT calculations were used to investigate electronic and vibrational transitions. biointerfaceresearch.com The calculated electronic excitations based on the TD-DFT/B3LYP/SDD method were compared with experimental absorption values. biointerfaceresearch.com These calculations help in assigning the observed spectral bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intra-ligand (π-π*) transitions. biointerfaceresearch.com

In a broader context, TD-DFT has been benchmarked for its accuracy in calculating singlet-excited states of organic molecules and has been shown to provide reliable results, often with an accuracy of around 0.4 eV. researchgate.net However, it is also acknowledged that TD-DFT can have limitations and potential failures in describing certain excited state topologies.

Elucidation of Reaction Pathways and Transition States through Computational Modeling

Computational modeling, particularly using DFT, is a crucial tool for elucidating reaction mechanisms by mapping out potential energy surfaces, identifying intermediates, and locating transition states. This approach has been applied to understand reactions involving palladium and oxalate-related species.

One significant area of investigation is the oxidative coupling of carbon monoxide (CO) to form dimethyl oxalate (DMO), a reaction catalyzed by palladium. DFT calculations on a Pd(111) surface have shown that the reaction is initiated by two co-adsorbed intermediates, COOMe and OCCO. nih.gov The calculations revealed that C-C coupling occurs early in the reaction due to a low coupling barrier and minimal steric hindrance. nih.gov These theoretical findings suggest that pre-adsorption of CO and an excess of CO can enhance the yield of DMO. nih.gov

Further studies have explored the influence of different catalyst structures on the reaction pathway. For instance, DFT studies on Al-Pd core-shell catalysts showed that the surface structure affects the preferred pathway for DMO formation. acs.org On the (100) surface of an Al6@Pd32 catalyst, the favorable pathway is CO + CH3O → COOCH3 + CO → OCCOOCH3 + CH3O → DMO. acs.org In contrast, on the (111) surface of Al@Pd12 and Al13@Pd42 catalysts, the optimal pathway is CO + CH3O → CO + CH3O (COOCH3) → COOCH3 + COOCH3 → DMO. acs.org

Theoretical calculations have also been used to investigate the decarboxylative coupling of potassium oxalate monoesters with aryl halides, catalyzed by palladium. These calculations suggested a five-coordinate Pd(II) transition state for the decarboxylation step, with a calculated energy barrier of approximately 30 kcal/mol. acs.org

The thermal decomposition of bimetallic oxalate precursors containing palladium has also been investigated theoretically. For zinc oxalate, theoretical studies at the B3LYP/631+g(d,p) level indicated that the compound most likely decomposes to ZnO with the evolution of CO2 and CO. researchgate.net Similar computational approaches can be applied to understand the decomposition pathways of palladium-containing oxalates.

Table 2: Calculated Energy Barriers for Key Steps in DMO Synthesis on Different Pd-based Catalysts

| Catalyst | Reaction Step | Energy Barrier (kJ/mol) | Source(s) |

| PdML/SiC(111)-Si | 2COOCH3 → DMO | 52.7 | tyut.edu.cn |

| PdML/SiC(111)-C | 2COOCH3 → DMO | 88.9 | tyut.edu.cn |

| PdML/Ag(111) | COOCH3 + CO → OCCOOCH3 | 96.0 | tyut.edu.cn |

| Pd(111) | C-C coupling | Low | nih.gov |

| Al@Pd12 | COOCH3 + COOCH3 → DMO | - | acs.org |

Data represents a selection of calculated energy barriers and may not be directly comparable due to different computational methods and models.

Theoretical Prediction of Spectroscopic Parameters and Molecular Orbitals

Theoretical calculations are invaluable for predicting spectroscopic parameters and visualizing molecular orbitals, which provides a deeper understanding of bonding and electronic structure.

For this compound complexes, DFT calculations have been used to predict vibrational frequencies. In a study of ternary palladium(II) complexes with formamidine ligands, the calculated vibrational frequencies were compared with experimental IR spectra to aid in the assignment of vibrational modes. researchgate.net Similarly, for the [Pd(hzpy)(ox)] complex, frequency calculations were performed to investigate vibrational transitions. biointerfaceresearch.com

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a standard output of DFT calculations and provides insights into the reactivity and electronic transitions of a molecule. The energy gap between the HOMO and LUMO is related to the chemical reactivity and kinetic stability of the molecule. For formamidine-palladium(II) oxalate complexes, the HOMO was found to be mainly localized on the palladium atom and the nitrogen and oxygen atoms of the ligands, while the LUMO was primarily centered on the formamidine ligand. researchgate.net

TD-DFT calculations are used to predict electronic spectra by calculating the energies and oscillator strengths of electronic transitions. science.gov These theoretical spectra can be compared with experimental UV-Vis spectra to confirm the assignment of absorption bands. For example, in the study of [Pd(hzpy)(ox)], the calculated electronic excitations were correlated with the experimental absorption values. biointerfaceresearch.com

Thermodynamic Calculations and Stability Predictions of Palladium(II) Oxalato Species

Thermodynamic calculations, often performed using computational methods, are essential for predicting the stability of chemical species and understanding the driving forces of reactions.

Computational studies can provide insights into the factors contributing to this stability. For example, DFT calculations on palladium(II) terminal oxo complexes have shown that the strength of the Pd-O bond is influenced by the electronic properties of other ligands in the coordination sphere. nih.gov The interaction energy (Eint) and orbital interaction energy (Eorb) can be calculated to quantify bond strengths. nih.gov

Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of complex formation can also be determined. For the formation of [Pd(H2O)2(ox)] from [Pd(H2O)4]2+ and oxalic acid, the enthalpy change (ΔH10) was found to be -33 ± 3 kJ·mol-1, and the entropy change (ΔS10) was -48 ± 11 J·K-1·mol-1 at 298.2 K and 1.00 M HClO4. researchgate.netrsc.orgnih.gov

Table 3: Experimentally Determined Thermodynamic Data for Palladium(II) Oxalato Complexes in Aqueous Solution

| Equilibrium | Parameter | Value | Conditions | Source(s) |

| Pd2+ + ox2- ↔ [Pd(ox)] | log10β10 | 9.04 ± 0.06 | 298.2 K, I = 0 | researchgate.netrsc.orgnih.gov |

| Pd2+ + 2ox2- ↔ [Pd(ox)2]2- | log10β20 | 13.1 ± 0.3 | 298.2 K, I = 0 | researchgate.netrsc.orgnih.gov |

| [Pd(H2O)4]2+ + H2ox ↔ [Pd(H2O)2(ox)] + 2H3O+ | log10K1,H | 3.38 ± 0.08 | 298.2 K, 1.00 M HClO4 | researchgate.netrsc.orgnih.gov |

| [Pd(H2O)4]2+ + H2ox ↔ [Pd(H2O)2(ox)] + 2H3O+ | ΔH10 | -33 ± 3 kJ·mol-1 | 298.2 K, 1.00 M HClO4 | researchgate.netrsc.orgnih.gov |

| [Pd(H2O)4]2+ + H2ox ↔ [Pd(H2O)2(ox)] + 2H3O+ | ΔS10 | -48 ± 11 J·K-1·mol-1 | 298.2 K, 1.00 M HClO4 | researchgate.netrsc.orgnih.gov |

Catalytic Applications of Palladium Ii Oxalate and Palladium Oxalate Derived Materials

Homogeneous Catalysis Utilizing Palladium(II) Oxalato Complexes

Palladium(II) oxalato complexes serve as effective catalysts in a variety of homogeneous reactions, leveraging the electronic properties and coordination chemistry of the palladium center.

While palladium(II) complexes, in general, are renowned for their catalytic prowess in C-C coupling reactions such as the Heck and Suzuki-Miyaura reactions, specific detailed research on the direct application of pre-formed palladium(II) oxalate (B1200264) complexes in these transformations is not extensively documented in readily available literature. Typically, palladium(II) sources like palladium(II) acetate (B1210297) or palladium(II) chloride are used as precatalysts. libretexts.orgbeilstein-journals.orgwikipedia.org These Pd(II) precursors are reduced in situ to Pd(0), which is the active catalytic species in the Heck and Suzuki-Miyaura catalytic cycles. libretexts.orgmdpi.com

The general mechanism for these Pd(0)-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura), and reductive elimination. researchgate.netqualitas1998.net In the Heck reaction, a Pd(0) species undergoes oxidative addition with an aryl or vinyl halide. Subsequent migratory insertion of an olefin and β-hydride elimination yield the coupled product and a palladium-hydride species, which upon reductive elimination with a base regenerates the Pd(0) catalyst. libretexts.orgwikipedia.org Similarly, the Suzuki-Miyaura reaction involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organoboron compound and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. nih.govwhiterose.ac.uk

Although direct use of palladium(II) oxalate is not widely reported, it is plausible that it could serve as a precatalyst, being reduced in the reaction mixture to generate the active Pd(0) species. The oxalate ligand could potentially influence the rate of this reduction and the stability of the resulting catalytic species.

The synthesis of dimethyl oxalate (DMO) through the oxidative coupling of carbon monoxide is a significant industrial process, and palladium-based catalysts are crucial for this transformation. tandfonline.comresearchgate.net This reaction is a key step in the production of ethylene glycol from synthesis gas (syngas). researchgate.net The process involves the reaction of carbon monoxide with methyl nitrite, catalyzed by a supported palladium catalyst, typically on α-alumina. researchgate.netgoogle.com

The mechanism involves the adsorption of both methyl nitrite and carbon monoxide onto the palladium catalyst surface. researchgate.net In-situ infrared spectroscopy studies have identified key intermediates such as ON–Pd–OCH₃ and ON–Pd–COOCH₃. The formation of dimethyl oxalate is proposed to proceed through the coupling of two ON–Pd–COOCH₃ intermediates. researchgate.net While various palladium precursors are used to prepare these catalysts, the specific use and detailed mechanistic role of this compound as a starting material for the active catalyst are not extensively detailed in the provided search results. However, the general understanding is that a Pd(II) species is involved in the catalytic cycle. acs.org

| Parameter | Description | Significance in DMO Synthesis |

| Catalyst | Typically Pd supported on α-Al₂O₃ | High activity and selectivity for DMO. tandfonline.comresearchgate.net |

| Reactants | Carbon Monoxide (CO) and Methyl Nitrite (CH₃ONO) | Key building blocks for the oxalate structure. researchgate.netgoogle.com |

| Key Intermediates | ON–Pd–OCH₃, ON–Pd–COOCH₃ | Formed on the catalyst surface and lead to DMO. researchgate.net |

| Reaction Conditions | Atmospheric pressure | Favorable for industrial-scale production. google.com |

Heterogeneous Catalysis with Palladium Nanoparticles Derived from this compound

This compound serves as a valuable precursor for the synthesis of palladium nanoparticles (PdNPs). Thermal decomposition of this compound is a method to produce well-dispersed PdNPs, which are highly active in a range of heterogeneous catalytic reactions due to their high surface-area-to-volume ratio.

Palladium nanoparticles are widely recognized as efficient catalysts for various hydrogenation reactions. mdpi.comnih.gov These reactions are fundamental in both laboratory-scale synthesis and large-scale industrial production of chemicals. While many studies focus on PdNPs synthesized from precursors like palladium acetate or palladium chloride, the use of this compound as a precursor offers a route to catalytically active nanoparticles. nih.govresearchgate.net

The thermal decomposition of palladium(II) acetate, a related carboxylate, has been shown to produce palladium nanoparticles, and a similar process can be expected for this compound. researchgate.netdntb.gov.ua The resulting PdNPs can be supported on various materials like carbon, alumina, or silica to enhance their stability and catalytic performance. mdpi.comnih.gov

Supported PdNPs are effective in the hydrogenation of a wide range of unsaturated compounds, including alkenes, alkynes, and aromatic compounds. mdpi.comresearchgate.net For instance, the hydrogenation of ethylene to ethane is a well-studied reaction on palladium-based catalysts. unito.it The catalytic activity is influenced by the size and dispersion of the palladium particles, as well as the nature of the support material. nih.gov

| Substrate | Product | Catalyst | Significance |

| Alkenes (e.g., Ethylene) | Alkanes (e.g., Ethane) | Supported Pd Nanoparticles | Fundamental reaction in petrochemical industry. unito.it |

| Unsaturated Compounds | Saturated Compounds | Supported Pd Nanoparticles | Widely used in organic synthesis. rsc.org |

Palladium-based nanomaterials are promising electrocatalysts for various reactions, including the oxygen reduction reaction (ORR) and the reduction of hydrogen peroxide. acs.orgucl.ac.uknih.gov The ORR is a critical reaction in fuel cells, and efficient catalysts are needed to overcome its sluggish kinetics. ucl.ac.uknsf.gov

While specific studies detailing the use of palladium nanoparticles derived directly from this compound for these electrocatalytic applications are not prevalent in the provided search results, the general principles of palladium electrocatalysis are well-established. The catalytic activity of palladium nanoparticles is highly dependent on their size, shape, and surface structure. acs.org

For the oxygen reduction reaction, palladium-based catalysts can facilitate the reaction through a four-electron pathway, directly reducing oxygen to water. ucl.ac.ukbohrium.com In the context of hydrogen peroxide reduction, palladium-based electrocatalysts are also effective. bohrium.comsemanticscholar.orgmjcce.org.mk The electrocatalytic reduction of hydrogen peroxide on palladium-carbon composites has been studied, demonstrating a significant catalytic effect, particularly in alkaline media. semanticscholar.orgmjcce.org.mk

| Electrocatalytic Reaction | Catalyst | Application |

| Oxygen Reduction Reaction (ORR) | Palladium Nanoparticles | Fuel Cells acs.orgnsf.gov |

| Hydrogen Peroxide Reduction | Palladium-Carbon Composites | Sensors, Fuel Cells semanticscholar.orgmjcce.org.mk |

Catalytic ozonation is an advanced oxidation process used for the degradation of persistent organic pollutants in water. mdpi.com The combination of ozone with a catalyst can significantly enhance the efficiency of pollutant removal. Palladium-based catalysts have shown promise in this area.

A notable study demonstrated the high efficiency of a cerium-supported palladium oxide (PdO/CeO₂) catalyst for the ozonation of oxalate, a refractory organic compound. acs.orgnih.govresearchgate.netkaust.edu.sa In this system, oxalate is degraded to carbon dioxide. The high activity of the catalyst is attributed to a synergistic effect between palladium oxide and cerium oxide. It is proposed that oxalate adsorbs on the CeO₂ surface, while ozone adsorbs and decomposes on the PdO surface to form reactive surface atomic oxygen. This atomic oxygen then readily reacts with the adsorbed oxalate complex, leading to its degradation. acs.orgnih.govresearchgate.net

This catalytic ozonation process does not rely on the generation of hydroxyl radicals in the bulk solution, which is a common mechanism in many advanced oxidation processes. acs.orgnih.govresearchgate.net This specific surface-mediated reaction pathway makes the PdO/CeO₂ system particularly effective for the degradation of polar and refractory organic pollutants. acs.orgnih.govresearchgate.net While the study does not explicitly state the use of this compound as the precursor for the palladium oxide, it highlights the potential of palladium-based materials in catalytic ozonation for environmental remediation.

| Pollutant | Catalyst System | Mechanism | Environmental Significance |

| Oxalate | PdO/CeO₂ | Surface reaction with atomic oxygen | Degradation of refractory organic pollutants in water. acs.orgnih.govresearchgate.net |

Influence of Oxalate as a Ligand on Modulating Catalytic Activity and Selectivity

The oxalate anion (C₂O₄²⁻), acting as a bidentate ligand, exerts a significant influence on the catalytic activity and selectivity of palladium(II) centers. Its distinct electronic and steric properties, arising from its coordination chemistry with palladium, can modulate the outcome of various catalytic transformations. The formation of stable five-membered chelate rings when oxalate coordinates to a metal center is a key feature influencing the reactivity of the resulting palladium complexes.

The high stability of palladium-oxalate complexes is a notable characteristic. Spectrophotometric studies have shown that these complexes are significantly more stable than palladium(II) complexes with monodentate oxygen-donating ligands. This stability is attributed to the chelate effect, where the formation of a ring structure enhances thermodynamic stability.

Electronic Effects of the Oxalate Ligand

The electronic nature of the oxalate ligand plays a crucial role in modifying the catalytic properties of the palladium center. The oxalate ligand, through its carboxylate oxygen atoms, acts as a strong σ-donor and a moderate π-acceptor. This electronic profile influences key steps in catalytic cycles, such as oxidative addition and reductive elimination.

In the context of oxidative carbonylation of alcohols, the formation of dialkyl oxalates is a critical process. Research on palladium-diphosphine complexes in the oxidative carbonylation of isopropanol has provided insights into how ligand properties affect selectivity. While this study did not use this compound directly as the catalyst, it highlighted the importance of the reductive elimination from a dicarboalkoxy-palladium(II) species to form the oxalate product. The electronic properties of the ancillary ligands, in this case, diphosphines, were found to be critical in controlling the rate of this step. It can be inferred that the inherent electronic properties of a coordinated oxalate ligand would similarly influence such reductive elimination processes.

Theoretical studies on mixed ligand this compound complexes with formamidine (B1211174) ligands have shown that the oxalate ligand acts as a bidentate O₂ donor. The geometry of these complexes is a distorted square planar arrangement, with O-Pd-O bond angles in the range of 82.70–83.87°. The electronic properties of the entire complex, and thus its catalytic potential, are a composite of the contributions from both the oxalate and the formamidine ligands.

Steric Influence and Regioselectivity

The rigid, planar structure of the chelating oxalate ligand imposes significant steric constraints around the palladium center. This steric hindrance can be a powerful tool for controlling the regioselectivity and stereoselectivity of catalytic reactions. By occupying two adjacent coordination sites, the oxalate ligand can direct the approach of substrates and influence the geometry of reaction intermediates.

In palladium-catalyzed allylic alkylation reactions, for instance, the regioselectivity of the nucleophilic attack is highly dependent on the steric environment around the palladium-allyl intermediate. While direct comparative studies with this compound are scarce in the literature, the principles of ligand-controlled regioselectivity are well-established. The bite angle and steric bulk of bidentate ligands are known to be determining factors. The fixed bite angle of the oxalate ligand would be expected to enforce a specific geometry on the catalytic complex, thereby influencing which terminus of an allyl substrate is more accessible for nucleophilic attack.

The table below illustrates the general influence of ligand properties on the regioselectivity of palladium-catalyzed allylic alkylation, providing a framework for understanding how a ligand like oxalate might behave.

| Ligand Type | Predominant Product | Rationale |

| Bulky Ligands | Linear | Steric hindrance directs the nucleophile to the less substituted terminus of the allyl group. |

| Less Bulky Ligands | Branched | Electronic effects can favor attack at the more substituted, more electrophilic carbon. |

| Ligands with Wide Bite Angles | Linear | Can favor the formation of intermediates that lead to the linear product. |

| Ligands with Narrow Bite Angles | Branched | May promote geometries that favor the formation of the branched product. |

Given the compact and rigid nature of the oxalate ligand, it would be expected to exert a predictable steric influence, potentially favoring the formation of less sterically demanding products.

Modulation of Catalytic Activity

In the synthesis of dialkyl oxalates via oxidative carbonylation of alcohols, palladium catalysts are employed. While the specific use of pre-formed this compound as the catalyst is not extensively detailed in comparative studies, the reaction mechanism involves the formation of palladium-alkoxide and palladium-carbonyl intermediates, followed by reductive elimination to yield the oxalate product. The presence of an oxalate ligand could potentially influence the rates of these individual steps.

The following table summarizes the potential effects of the oxalate ligand on different stages of a generic catalytic cycle compared to a more labile ligand like acetate.

| Catalytic Step | Potential Influence of Oxalate Ligand | Potential Influence of Acetate Ligand |

| Ligand Exchange | Slower, due to the stability of the chelate. | Faster, due to monodentate coordination. |

| Oxidative Addition | Rate may be modulated by the electron density on the Pd center. | Rate is also influenced by electron density, often serving as a benchmark. |

| Migratory Insertion | Steric bulk of the ligand can influence regioselectivity. | Less steric influence compared to a bidentate ligand. |

| Reductive Elimination | Can be influenced by the electronic properties and rigidity of the chelate ring. | Generally considered a good leaving group, facilitating this step. |

| Catalyst Stability | Enhanced stability due to the chelate effect. | Lower stability, potentially leading to catalyst decomposition. |

Thermal Decomposition Studies of Palladium Ii Oxalate Systems

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Decomposition Pathways

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques used to investigate the thermal degradation of materials. researchgate.net TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic events. u-szeged.hulibretexts.org

When studying palladium(II) oxalate (B1200264), the decomposition pathway is highly dependent on the surrounding atmosphere. In an inert atmosphere, such as nitrogen, the decomposition typically proceeds in a single primary step, yielding metallic palladium. This process involves the breakdown of the oxalate ligand into gaseous carbon dioxide.

Decomposition Reaction in Inert Atmosphere: PdC₂O₄(s) → Pd(s) + 2CO₂(g)

In an oxidizing atmosphere like air, the decomposition is more complex. The initial decomposition of the oxalate may still form metallic palladium, which is then immediately oxidized to palladium(II) oxide (PdO). Alternatively, the decomposition can directly form the oxide. DTA curves in air often show a significant exothermic peak associated with the oxidation of the decomposition products. vbcop.orgslideshare.net The presence of oxygen leads to the formation of palladium(II) oxide as the final solid residue. jmaterenvironsci.com

Decomposition Reaction in Oxidizing Atmosphere: PdC₂O₄(s) + ½O₂(g) → PdO(s) + 2CO₂(g)

The TGA curve for palladium(II) oxalate shows a distinct mass loss corresponding to the release of two molecules of carbon dioxide per formula unit. The theoretical mass loss for this step can be calculated based on the molar masses of the compounds involved.

| Decomposition Step | Atmosphere | Expected Gaseous Products | Expected Solid Residue | Theoretical Mass Loss (%) |

|---|---|---|---|---|

| PdC₂O₄ → Pd + 2CO₂ | Inert (e.g., Nitrogen) | Carbon Dioxide (CO₂) | Palladium (Pd) | ~45.3% |

| PdC₂O₄ + ½O₂ → PdO + 2CO₂ | Oxidizing (e.g., Air) | Carbon Dioxide (CO₂) | Palladium(II) Oxide (PdO) | ~37.1% |

In Situ X-ray Diffraction and Spectroscopic Investigations of Thermal Decomposition

To gain a deeper understanding of the structural changes occurring during the decomposition of this compound, in situ X-ray diffraction (XRD) and spectroscopic techniques are employed. mdpi.com These methods allow for the real-time monitoring of phase transformations as the material is heated. mdpi.com

In situ XRD tracks the changes in the crystalline structure of the sample. As a sample of this compound is heated, the initial diffraction pattern corresponding to the oxalate structure will diminish and eventually disappear. Simultaneously, new diffraction peaks will emerge, corresponding to the crystalline phases of the decomposition products. jcsp.org.pk

In an inert atmosphere , peaks characteristic of metallic palladium (with a face-centered cubic structure) will appear and grow in intensity as the decomposition temperature is reached. jcsp.org.pk

In an oxidizing atmosphere , the diffraction pattern will show the formation of palladium(II) oxide (PdO), which has a tetragonal crystal structure. jcsp.org.pk

This technique is crucial for confirming the identity of the solid-state products and for studying the temperature ranges over which these transformations occur. It can also provide information on the crystallinity and particle size of the resulting palladium or palladium oxide, which often increase with higher decomposition temperatures. jcsp.org.pk

Spectroscopic techniques, such as in situ infrared (IR) spectroscopy, can be used to monitor the changes in chemical bonding during the decomposition. The characteristic vibrational bands of the oxalate ligand will decrease in intensity and vanish upon heating, while new signals, or a lack thereof in the case of pure metal formation, will indicate the composition of the final product. Evolved Gas Analysis (EGA), often coupled with TGA (TGA-MS or TGA-FTIR), can identify the gaseous products, confirming the release of carbon dioxide.

Formation of Palladium Metal and Mixed Metal Oxides as Decomposition Products

The final products of the thermal decomposition of this compound systems are determined by the composition of the precursor and the conditions of the thermal treatment, particularly the atmosphere.

As established, the decomposition of pure this compound yields either pure palladium metal or palladium(II) oxide.

Palladium Metal (Pd): Formed under inert or reducing atmospheres. This process is a key route for synthesizing palladium nanoparticles for applications in catalysis and electronics. The size and morphology of the nanoparticles can be influenced by the heating rate and final temperature.

Palladium(II) Oxide (PdO): This is the stable product when the decomposition is carried out in the presence of an oxidizing agent like air or oxygen. jmaterenvironsci.com PdO is a p-type semiconductor with important applications in catalysis and gas sensing.

Furthermore, the oxalate precursor method can be extended to synthesize mixed-metal oxides. By using bimetallic or multi-metallic oxalate precursors, it is possible to create complex oxide materials where the metals are mixed on an atomic scale. dtic.mil For instance, the decomposition of a precursor like palladium(II)tris(oxalato)lanthanate(III) (La₄[Pd(C₂O₄)₃]₃·xH₂O) leads to the formation of a mixed metal oxide, La₄PdO₇, at high temperatures. researchgate.net This coprecipitation method ensures a high degree of homogeneity in the final mixed oxide product, which is often difficult to achieve by simply mixing individual oxides. dtic.millew.ro

| Precursor | Decomposition Atmosphere | Primary Solid Product | Significance/Application |

|---|---|---|---|

| This compound | Inert (N₂) | Palladium (Pd) | Catalysis, electronics, nanoparticle synthesis |

| This compound | Oxidizing (Air) | Palladium(II) Oxide (PdO) | Catalysis, gas sensors jmaterenvironsci.com |

| Palladium(II)tris(oxalato)lanthanate(III) | Oxidizing (Air) | Lanthanum Palladium Oxide (La₄PdO₇) | Mixed metal oxide synthesis researchgate.net |

Kinetic Analysis of Thermal Degradation Processes

The kinetic analysis of the thermal degradation of this compound provides quantitative information about the reaction rate, activation energy, and the mechanism of decomposition. This analysis is typically performed using data obtained from TGA experiments conducted at multiple heating rates. umw.edu.pl

Several mathematical models can be applied to determine the kinetic parameters, including the activation energy (Ea), the pre-exponential factor (A), and the reaction model f(α). Common methods include:

Isoconversional Methods (e.g., Ozawa-Flynn-Wall, Kissinger): These methods determine the activation energy as a function of the extent of conversion (α) without assuming a specific reaction model.

Model-Fitting Methods (e.g., Coats-Redfern, Horowitz-Metzger): These methods involve fitting the experimental data to various solid-state reaction models to find the one that best describes the decomposition process. researchgate.net

Studies on the decomposition of analogous transition metal oxalates, such as copper(II) oxalate, have often found that the data fits an Avrami-Erofeev model, which describes a nucleation and growth mechanism. rsc.org The kinetic parameters are crucial for optimizing the synthesis of palladium-based materials, as they dictate the required temperature and time for complete conversion of the precursor.

For example, the kinetic study of a decomposition reaction might yield the following parameters, which describe the energy barrier to the reaction and the probable geometric mechanism of the solid-state transformation.

| Kinetic Parameter | Description | Method of Determination |

|---|---|---|

| Activation Energy (Ea) | The minimum energy required to initiate the decomposition reaction. | Isoconversional or model-fitting methods |

| Pre-exponential Factor (A) | Related to the frequency of collisions of reacting molecules. | Model-fitting methods |

| Reaction Model f(α) | A mathematical function describing the solid-state reaction mechanism (e.g., nucleation, diffusion, phase-boundary). | Model-fitting methods |

By analyzing these parameters, researchers can control the decomposition process to produce materials with desired characteristics, such as specific particle sizes and morphologies.

Advanced Materials Synthesis and Applications from Palladium Ii Oxalate Precursors

Fabrication of Palladium Nanoparticles with Controlled Morphology and Orientation

The synthesis of palladium (Pd) nanoparticles with specific sizes and shapes is crucial as these physical characteristics strongly dictate their chemical and physical properties, particularly in catalysis upb.ro. Palladium(II) oxalate (B1200264) serves as a key precursor for producing these nanoparticles due to its decomposition behavior smolecule.com.

The morphology of palladium nanoparticles is highly dependent on the synthesis conditions, such as temperature, pH, and the presence of stabilizers or capping agents upb.ro. For instance, in a green chemistry approach using an oxali-palladium complex, spherical and homogenous nanoparticles with diameters under 100 nm were successfully produced nih.gov. The process involved the reduction of the Pd(II) complex using phytochemicals from turmeric extract in an ethanol solution at 50°C nih.gov.

Alternative synthesis routes can yield different morphologies. A rapid synthesis method involving the UV irradiation of a mixture of palladium chloride and potassium oxalate solutions leads to the formation of anisotropic palladium nanoparticles through an intermediate palladium oxalate complex smolecule.com. The control over reaction kinetics and the choice of stabilizing agents are paramount in directing the growth of the nanoparticles, allowing for the selection between spherical, polyhedral, or anisotropic shapes smolecule.comupb.roresearchgate.net.

| Precursor/Method | Reducing/Stabilizing Agent | Synthesis Conditions | Resulting Morphology & Size | Reference |

| Oxali-palladium complex | Turmeric extract (in ethanol) | Shaking incubator at 50°C for 24h | Spherical, homogenous, <100 nm | nih.gov |

| Intermediate Palladium Oxalate Complex | UV Irradiation | Aqueous solution | Anisotropic nanoparticles | smolecule.com |

Synthesis of Palladium-Based Nanoalloys and Bimetallic Systems

Single-source precursors are of significant interest for the synthesis of bimetallic nanoalloys as they can ensure a homogeneous distribution of the constituent metals at the atomic level. Solid solutions of palladium(II) oxalato-complexes have proven to be effective in this regard researchgate.net.

Research has demonstrated the use of a solid solution of platinum(II) and palladium(II) oxalato-complex, specifically (NH₄)₂[Pt₀.₅Pd₀.₅(C₂O₄)₂]·2H₂O, as a precursor to create homogeneous bimetallic PtPd nanoparticles researchgate.net. The thermal decomposition of this single-source precursor in either hydrogen or helium atmospheres yields small, uniform nanoalloys. A key finding was that parameters such as annealing temperature and duration had minimal impact on the final bimetallic particle size, highlighting the control offered by this precursor researchgate.net.

This approach has been extended to other bimetallic systems. Water-soluble double complex salts containing oxalate ligands, such as [M(H₂O)₆][Pd(Ox)₂]·nH₂O (where M can be Co²⁺ or Ni²⁺ and Ox is C₂O₄²⁻), have been successfully used as precursors for M-Pd nanoalloys researchgate.net. The use of such well-defined molecular precursors facilitates the formation of nanoalloys with controlled composition and structure, which is critical for their catalytic and electronic applications.

| Precursor Compound | Bimetallic System | Decomposition Method | Key Research Finding | Reference |

| (NH₄)₂[Pt₀.₅Pd₀.₅(C₂O₄)₂]·2H₂O | Platinum-Palladium (PtPd) | Thermal decomposition in H₂ or He atmosphere | Annealing temperature and time had little effect on the bimetallic particle size. | researchgate.net |

| [M(H₂O)₆][Pd(C₂O₄)₂]·nH₂O (M = Co, Ni) | Cobalt-Palladium (Co-Pd), Nickel-Palladium (Ni-Pd) | Thermal decomposition | Effective single-source precursors for M-Pd nanoalloys. | researchgate.net |

Preparation of Supported Palladium Catalysts for Heterogeneous Applications